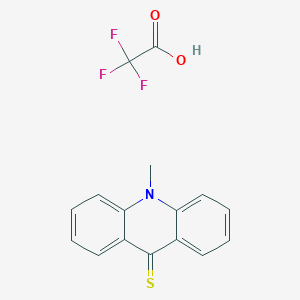
10-Methylacridine-9-thione;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylacridine-9-thione and 2,2,2-trifluoroacetic acid are two distinct compounds that can be combined for various applications. 10-Methylacridine-9-thione is a derivative of acridine, a heterocyclic organic compound with a wide range of applications in chemistry and biology. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Methylacridine-9-thione can be synthesized through the reaction of 10-methylacridine with sulfur. The reaction typically involves heating 10-methylacridine with elemental sulfur in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization.
2,2,2-Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve the use of hydrogen fluoride and electrochemical cells to achieve the desired fluorination.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methylacridine-9-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in acid-catalyzed reactions, such as esterification and hydrolysis. It is also used as a solvent and reagent in peptide synthesis due to its ability to cleave peptide bonds.
Major Products: The major products formed from the reactions of 10-methylacridine-9-thione include 10-methylacridine and its various derivatives, depending on the specific reaction conditions and reagents used. For 2,2,2-trifluoroacetic acid, the major products include trifluoroacetates and other fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
10-Methylacridine-9-thione has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also used as a precursor in the synthesis of various acridine derivatives with potential biological activity.
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid catalyst and solvent. It is also employed in the pharmaceutical industry for the synthesis of various drugs and in peptide synthesis for the cleavage of peptide bonds .
Wirkmechanismus
The mechanism of action of 10-methylacridine-9-thione involves its ability to undergo photochemical reactions, such as photoreduction and photooxidation. These reactions are facilitated by the presence of light and suitable reagents, leading to the formation of various photoproducts .
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidic properties, which enable it to catalyze various chemical reactions. Its electron-withdrawing trifluoromethyl group enhances its acidity, making it a highly effective reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 9-Carboxyacridine
- 9-Aminoacridine
- 9-Mesityl-10-methylacridinium ion
Uniqueness: 10-Methylacridine-9-thione is unique due to its specific photochemical properties and its ability to form stable thione derivatives. This makes it particularly useful in applications requiring photostability and specific electronic properties.
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other carboxylic acids. Its ability to act as both a solvent and a reagent in various chemical reactions makes it highly versatile in organic synthesis .
Eigenschaften
CAS-Nummer |
88147-37-9 |
|---|---|
Molekularformel |
C16H12F3NO2S |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
10-methylacridine-9-thione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NS.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI-Schlüssel |
UCZIHGKRUOWVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=S)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
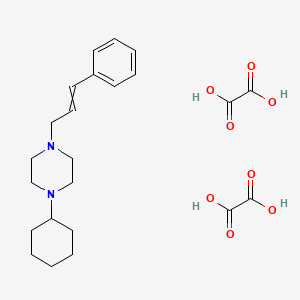
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
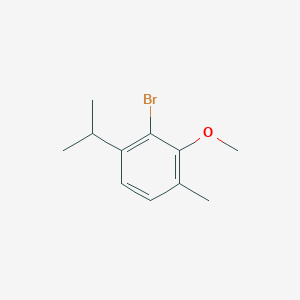
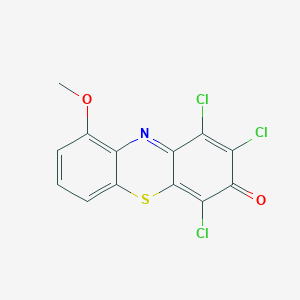
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
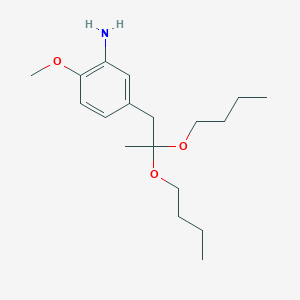

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
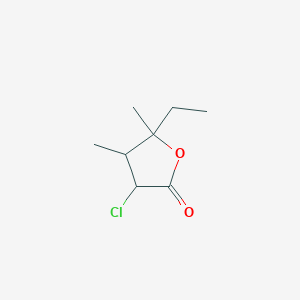
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)

